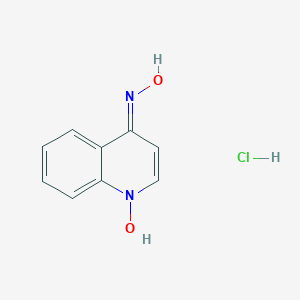
4-Hydroxyaminoquinoline 1-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the study of carcinogenesis. It is a derivative of 4-nitroquinoline 1-oxide, a well-known carcinogen. This compound is often used in experimental models to induce DNA damage and study the mechanisms of cancer development .
Méthodes De Préparation
The synthesis of 4-hydroxyaminoquinoline 1-oxide hydrochloride typically involves the reduction of 4-nitroquinoline 1-oxide. One common method includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often require a controlled environment to ensure the selective reduction of the nitro group to the hydroxyamino group .
Industrial production methods may involve similar reduction processes but on a larger scale, with additional steps to purify the final product. The use of advanced filtration and crystallization techniques ensures the high purity of this compound for research purposes .
Analyse Des Réactions Chimiques
4-Hydroxyaminoquinoline 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form aminoquinoline derivatives.
Substitution: It can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.
The major products formed from these reactions include various quinoline derivatives, which are of interest in medicinal chemistry and drug development .
Applications De Recherche Scientifique
4-Hydroxyaminoquinoline 1-oxide hydrochloride has several applications in scientific research:
Mécanisme D'action
The primary mechanism by which 4-hydroxyaminoquinoline 1-oxide hydrochloride exerts its effects is through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to single-strand breaks and other forms of DNA damage . The compound’s interaction with DNA disrupts normal cellular processes, ultimately leading to carcinogenesis. The molecular targets include guanine and adenine bases in the DNA, which form adducts that interfere with DNA replication and repair .
Comparaison Avec Des Composés Similaires
4-Hydroxyaminoquinoline 1-oxide hydrochloride is unique compared to other quinoline derivatives due to its specific ability to form DNA adducts and induce carcinogenesis. Similar compounds include:
4-Nitroquinoline 1-oxide: The parent compound, known for its potent carcinogenic properties.
4-Aminoquinoline: A derivative used in antimalarial drugs like chloroquine.
4-Hydroxyquinoline: Another derivative with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound in scientific research .
Propriétés
Numéro CAS |
1010-61-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(NZ)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8-; |
Clé InChI |
QSXDAZCGWHRQME-DQMXGCRQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=N\O)/C=CN2O.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Synonymes |
4-HYDROXYAMINOQUINOLINE N-OXIDE HYDROCHLORIDE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















